

## **Amebucort developmental history**

Author: BenchChem Technical Support Team. Date: December 2025



Amebucort: An Inquiry into a Shelved Synthetic Corticosteroid

**Amebucort**, a synthetic glucocorticoid corticosteroid bearing the developmental code name ZK-90999, represents a pharmaceutical compound that, despite its development, was never brought to market.[1] This in-depth guide seeks to collate the available technical information on **Amebucort**, acknowledging the significant limitations due to its discontinued status and the passage of time since its active development.

### Introduction

**Amebucort** was a research endeavor of Schering AG, a German pharmaceutical company that was later acquired by Bayer.[2][3][4] Like other glucocorticoids, it was designed to modulate inflammatory responses. However, the reasons for the cessation of its development and its failure to reach clinical use remain largely undocumented in publicly accessible records.

## **Chemical and Physical Properties**

While detailed experimental data on the physicochemical properties of **Amebucort** are scarce, some basic information has been compiled from chemical databases.

Table 1: Chemical and Physical Properties of Amebucort



| Property          | Value                                                                                                                                                                                                 | Source     |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Molecular Formula | C28H40O7                                                                                                                                                                                              | PubChem[5] |
| Molecular Weight  | 488.6 g/mol                                                                                                                                                                                           | PubChem    |
| IUPAC Name        | [(6S,8S,9S,10R,11S,13S,14S,<br>17R)-17-(2-<br>acetyloxyacetyl)-11-hydroxy-<br>6,10,13-trimethyl-3-oxo-<br>2,6,7,8,9,11,12,14,15,16-<br>decahydro-1H-<br>cyclopenta[a]phenanthren-17-<br>yl] butanoate | PubChem    |
| InChl Key         | QRRVOCXLQYLNEC-<br>PPJDWOAVSA-N                                                                                                                                                                       | GSRS       |
| CAS Number        | 83625-35-8                                                                                                                                                                                            | PubChem    |

## **Developmental History**

The developmental history of **Amebucort** is not well-documented in scientific literature or public archives. It is known to have originated from the steroid research programs at Schering AG, a company with a significant history in the development of steroidal hormones. The developmental code ZK-90999 places it within the nomenclature of Schering AG's research and development pipeline.

The broader context of glucocorticoid development during the mid to late 20th century was characterized by efforts to synthesize new molecules with improved therapeutic indices—that is, maximizing anti-inflammatory potency while minimizing the well-known side effects of corticosteroids, such as metabolic changes, immunosuppression, and effects on the central nervous system. It is plausible that **Amebucort** was one of many candidates synthesized and evaluated in this pursuit. The fact that it was never marketed suggests that it either did not demonstrate a favorable risk-benefit profile in preclinical or early clinical studies, or it was superseded by more promising compounds.

### **Preclinical and Clinical Data**



A comprehensive search of scientific and medical databases reveals a notable absence of published preclinical or clinical trial data for **Amebucort** (ZK-90999). This lack of information prevents a detailed analysis of its pharmacological profile.

## **Pharmacodynamics and Mechanism of Action**

As a glucocorticoid, **Amebucort**'s mechanism of action would have been predicated on its interaction with the glucocorticoid receptor (GR). The binding of a glucocorticoid to the cytoplasmic GR triggers a conformational change, leading to the dissociation of heat shock proteins and the translocation of the ligand-receptor complex into the nucleus.



#### Click to download full resolution via product page

In the nucleus, this complex would then interact with glucocorticoid response elements (GREs) on DNA to either activate or repress gene transcription. This modulation of gene expression is the basis for the anti-inflammatory and immunosuppressive effects of glucocorticoids.

### **Pharmacokinetics**

No specific pharmacokinetic data for **Amebucort**, such as its absorption, distribution, metabolism, and excretion, are available in the public domain.

## **Synthesis**



The chemical structure of **Amebucort** suggests a multi-step synthesis process typical for steroidal compounds, likely starting from a readily available steroid precursor. However, no specific synthetic route has been published for **Amebucort**.

## Conclusion

Amebucort (ZK-90999) remains an obscure chapter in the history of corticosteroid development by Schering AG. The absence of published data on its synthesis, pharmacology, and clinical evaluation makes a comprehensive technical assessment impossible. It serves as an example of the many pharmaceutical compounds that undergo initial development but are ultimately abandoned for a multitude of potential reasons, including insufficient efficacy, unfavorable safety profiles, or strategic business decisions. Without access to internal archival records from the former Schering AG, the detailed developmental history of Amebucort is likely to remain unknown.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Amebucort Wikipedia [en.wikipedia.org]
- 2. Schering AG Wikipedia [en.wikipedia.org]
- 3. pharmatimes.com [pharmatimes.com]
- 4. pharmatimes.com [pharmatimes.com]
- 5. Amebucort | C28H40O7 | CID 3086167 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Amebucort developmental history]. BenchChem, [2025].
  [Online PDF]. Available at: [https://www.benchchem.com/product/b1665958#amebucort-developmental-history]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com